molecular formula C8H7F3O B11719610 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol

Cat. No.: B11719610
M. Wt: 176.14 g/mol
InChI Key: VQSBILACWIQXGT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluorophenyl)ethanol
  • 2,2-Difluoro-1-(2-fluorophenyl)ethanol
  • 2,2-Difluoro-1-(3-chlorophenyl)ethanol

Uniqueness

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group, which confer distinct chemical and physical properties. These properties include enhanced reactivity, stability, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2

InChI Key

VQSBILACWIQXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)(F)F

Origin of Product

United States

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